molecular formula C8H12N2O B2887595 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol CAS No. 1006479-99-7

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B2887595
CAS No.: 1006479-99-7
M. Wt: 152.197
InChI Key: LOIVXFFAVTWKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethanol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclopropylacetylene with hydrazine hydrate in the presence of ethanol as a solvent. The reaction proceeds under mild conditions and yields the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1H-pyrazole: Lacks the ethanol moiety but shares the pyrazole and cyclopropyl structure.

    2-(3-phenyl-1H-pyrazol-1-yl)ethanol: Similar structure with a phenyl group instead of a cyclopropyl group.

    2-(3-methyl-1H-pyrazol-1-yl)ethanol: Contains a methyl group in place of the cyclopropyl group.

Uniqueness

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-5-10-4-3-8(9-10)7-1-2-7/h3-4,7,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIVXFFAVTWKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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